molecular formula C17H19N3O4 B2772722 N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1172282-22-2

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2772722
CAS RN: 1172282-22-2
M. Wt: 329.356
InChI Key: IUUFLBNLDDCYTK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms. This ring is often found in various pharmaceuticals and agrochemicals due to its heterocyclic nature .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Compounds with similar structures have been found to have varying properties depending on the presence and position of different functional groups .

Scientific Research Applications

Metabolism and Disposition in Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been utilized to support the selection of candidates in drug discovery programs, focusing on the metabolism and disposition of potent HIV integrase inhibitors. This study emphasizes the importance of understanding the metabolic fate and excretion of compounds for their further development, highlighting the role of 19F-NMR in obtaining quantitative metabolism and excretion data (Monteagudo et al., 2007).

Antimicrobial Agents Development

Research into the synthesis and biological evaluation of novel compounds, including those derived from 1,3,4-oxadiazol, has identified potential antimicrobial agents. This highlights the continuous need for new antimicrobial compounds due to the rise of resistant bacterial and fungal strains. Some compounds exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed or inhaled, and may cause eye or skin irritation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. It could also involve studying its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11(2)13-5-3-12(4-6-13)9-15-19-20-17(24-15)18-16(21)14-10-22-7-8-23-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUFLBNLDDCYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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